![molecular formula C13H8BrN4NaO3 B022266 Azumolene sodium anhydrous CAS No. 105336-14-9](/img/structure/B22266.png)
Azumolene sodium anhydrous
Overview
Description
Azumolene is an experimental drug that is a derivative of dantrolene . It has shown similar efficacy to dantrolene at controlling symptoms of malignant hyperthermia but with better water solubility and lower toxicity . It is a muscle relaxant that inhibits the release of calcium from skeletal muscle sarcoplasmic reticulum .
Synthesis Analysis
Azumolene is an analog of dantrolene and was synthesized by replacing the para-nitrophenyl group in dantrolene with a para-bromo-phenyl group . This chemical change increases water solubility . The sodium azumolene was characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis .Molecular Structure Analysis
The molecular formula of Azumolene sodium anhydrous is C13H8BrN4NaO3 . It is a derivative of dantrolene, synthesized by replacing the para-nitrophenyl group in dantrolene with a para-bromo-phenyl group .Chemical Reactions Analysis
The sodium azumolene was characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis . To accurately assess the sodium Azumolene content, three different analytical methods (visible and UV spectrophotometry and high-performance liquid chromatography) were developed and validated .Physical And Chemical Properties Analysis
Azumolene sodium anhydrous is a water-soluble analogue of dantrolene sodium, 30-folds more water soluble . This gives advantages for its emergency use . The sodium azumolene was characterized regarding its thermal behavior, by differential thermal analysis and thermogravimetric analysis .Scientific Research Applications
Treatment of Malignant Hyperthermia
Azumolene Sodium is an analog of dantrolene, the only approved medicine for the treatment of malignant hyperthermia (MH) . MH is a pharmacogenetic disorder of skeletal muscle where the excitation-contraction coupling processes are disrupted, leading to uncontrolled Ca2+ release from the sarcoplasmic reticulum (SR) in response to volatile anesthetics or depolarizing muscle relaxants .
Inhibition of Skeletal Muscle Sarcoplasmic Reticulum (SR) Ca2+ Release
The pharmacological mechanism of Azumolene Sodium and its analog dantrolene is to inhibit skeletal muscle SR Ca2+ release by modulating the activity of the SR ryanodine receptor (RyR) Ca2+ release channel .
Suppression of Ca2+ Sparks in Skeletal Muscle Fibers
Azumolene Sodium has been shown to suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner in permeabilized frog skeletal muscle fibers . This suggests that Azumolene Sodium decreases the likelihood of Ca2+ release channel openings that initiate Ca2+ sparks .
Inhibition of Store-Operated Calcium Entry (SOCE)
Azumolene Sodium inhibits a component of SOCE that is coupled to the skeletal muscle ryanodine receptor . With 20 µM Azumolene Sodium causing a 70% reduction in SOCE in myotubes .
Counteracting Muscle Dysfunction Associated with Malignant Hyperthermia
Azumolene Sodium has utility in countering muscle dysfunction associated with malignant hyperthermia .
Research in Cell Biology and Neuroscience
Azumolene Sodium is used in research areas such as cell biology and neuroscience .
Future Directions
Treatment with azumolene is associated with improvement of systolic Ca2+ release synchrony and myocardial contractility following ischemic long-duration ventricular fibrillation . These studies provide evidence that azumolene is equipotent to dantrolene sodium in blocking pharmacologic-induced muscle contractures and that azumolene should be efficacious for treatment/prevention of malignant hyperthermia .
properties
IUPAC Name |
sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/q;+1/p-1/b16-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJRJPWBPXLNAJ-FPUQOWELSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN4NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azumolene sodium anhydrous | |
CAS RN |
105336-14-9 | |
Record name | Azumolene sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105336149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZUMOLENE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00N857K16Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Azumolene sodium in skeletal muscle?
A1: Azumolene sodium, similar to its analog Dantrolene sodium, primarily acts as a skeletal muscle relaxant by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) within muscle cells [, , ]. This inhibition specifically targets the ryanodine receptor (RyR) Ca2+ release channels present on the SR membrane []. By suppressing the opening rate of these channels, Azumolene sodium reduces the frequency of spontaneous Ca2+ release events called "Ca2+ sparks", ultimately leading to decreased muscle contractility [].
Q2: How does the effect of Azumolene sodium on intrafusal muscle contraction differ from that of Dantrolene sodium?
A2: While both Azumolene sodium and Dantrolene sodium reduce intrafusal muscle contraction, a notable difference emerges at high stimulation frequencies. Azumolene sodium maintains its depressant effect on intrafusal muscle contraction even at high frequencies, whereas Dantrolene sodium exhibits only a minimal relaxant effect in this range [].
Q3: What is the significance of the differing effects of Azumolene sodium and Dantrolene sodium at high stimulation frequencies?
A3: The difference in high-frequency effects between Azumolene sodium and Dantrolene sodium is likely to be less significant in practical applications []. This is because the discharge frequency in an intact animal or human patient is unlikely to reach the high levels where the drugs' effects diverge significantly []. Therefore, despite the observed difference in vitro, the overall impact of both drugs on muscle relaxation is expected to be similar in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.